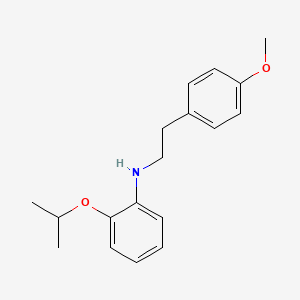

2-Isopropoxy-N-(4-methoxyphenethyl)aniline

Description

2-Isopropoxy-N-(4-methoxyphenethyl)aniline is an aniline derivative featuring:

- A 2-isopropoxy group on the benzene ring.

- A 4-methoxyphenethyl substituent (N-(4-methoxyphenethyl)) attached to the amine nitrogen.

This compound is cataloged under CAS number sc-308116 (Santa Cruz Biotechnology) and is commercially available for research purposes . Its structural design combines alkoxy and arylalkyl groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14(2)21-18-7-5-4-6-17(18)19-13-12-15-8-10-16(20-3)11-9-15/h4-11,14,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKDNKOFLLGOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NCCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Isopropoxy-N-(4-methoxyphenethyl)aniline typically involves the reaction of aniline derivatives with isopropyl and methoxy substituents. One common synthetic route includes the reaction of m-cresol with thiocyanate under catalytic conditions to form an intermediate product, which is then reacted with halogenated isopropane in the presence of an alkali and a catalyst . This intermediate is further treated with isopropyl magnesium halide to yield the final product .

Chemical Reactions Analysis

2-Isopropoxy-N-(4-methoxyphenethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Isopropoxy-N-(4-methoxyphenethyl)aniline is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-(4-methoxyphenethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities among selected analogs:

Key Observations:

- Electronic Effects: The nitro group in 4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline introduces strong electron-withdrawing character, contrasting with the electron-donating methoxy and isopropoxy groups in other compounds .

- Symmetry: 4-Methoxy-N-(4-methoxybenzyl)aniline has a symmetric structure, which may enhance crystallinity and optical properties .

Physicochemical Properties

Limited experimental data are available for this compound, but inferences can be drawn from analogs:

- Solubility: Alkoxy groups generally improve solubility in organic solvents. For example, 4-Methoxy-N-(4-methoxybenzyl)aniline is soluble in dichloromethane and THF .

- Melting Points: Nitro-substituted derivatives (e.g., 4-Methoxy-N-(4-Nitrophenyl)aniline) typically have higher melting points (>150°C) due to stronger intermolecular interactions .

- Stability: The phenethyl group in this compound may confer stability against oxidation compared to benzyl-substituted analogs .

Biological Activity

2-Isopropoxy-N-(4-methoxyphenethyl)aniline is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H23NO2

- CAS Number : 1040682-94-7

The compound features an isopropoxy group and a methoxyphenethyl moiety, which are believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exhibit the following mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it has been suggested that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis .

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

Anticancer Potential

Research has indicated that compounds with structural similarities to this compound can exhibit anticancer activity. For example, studies have shown that related compounds can induce apoptosis in cancer cells, such as those from breast cancer lines (MCF-7 and MDA-MB-231) . The mechanism often involves the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell death.

Antimicrobial Effects

Preliminary studies suggest potential antimicrobial activity against various bacterial strains. While specific data for this compound is sparse, similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.